molecular formula C8H7N3O2S B13946445 5-Methyl-6-nitro-benzothiazol-2-ylamine

5-Methyl-6-nitro-benzothiazol-2-ylamine

Cat. No.: B13946445
M. Wt: 209.23 g/mol
InChI Key: FLAOAQNZIYKJTF-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-benzothiazol-2-ylamine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitro-benzothiazol-2-ylamine typically involves the cyclization of 2-aminobenzenethiol with appropriate nitro and methyl substituents. One common method is the condensation of 2-aminobenzenethiol with 5-methyl-2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

5-Methyl-6-nitro-benzothiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-benzothiazol-2-ylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-nitrobenzothiazole: Similar structure but lacks the methyl group.

    5-Methylbenzothiazole: Lacks the nitro group.

    6-Nitrobenzothiazole: Lacks the methyl group.

Uniqueness

5-Methyl-6-nitro-benzothiazol-2-ylamine is unique due to the presence of both the nitro and methyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

5-methyl-6-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5-7(14-8(9)10-5)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10)

InChI Key

FLAOAQNZIYKJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N

Origin of Product

United States

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